molecular formula C16H12O6 B1237463 Pinselin CAS No. 476-53-9

Pinselin

Cat. No. B1237463
CAS RN: 476-53-9
M. Wt: 300.26 g/mol
InChI Key: TWQNCGDOHUNFFU-UHFFFAOYSA-N
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Description

Pinselin is a member of the class of xanthones that is methyl 9H-xanthene-1-carboxylate substituted by hydroxy groups at positions 2 and 8, a methyl group at position 6 and an oxo group at position 9. It has been isolated from Aspergillus sydowii. It has a role as an Aspergillus metabolite. It is a member of xanthones, a carboxylic ester and a polyphenol.

Scientific Research Applications

Bioactive Compounds in Marine-Derived Fungi

A study conducted by (Zhijun Song et al., 2019) discovered a new xanthenone derivative, 3-hydroxy pinselin, from the marine-derived fungus Aspergillus versicolor MF160003. This derivative, along with other known analogues, showed moderate bioactivities against BCG, indicating potential applications in biomedicine.

Secondary Metabolism in Plant Tissue Cultures

Research by (H. Noguchi & U. Sankawa, 1982) explored the production of germichrysone in Cassia torosa tissue cultures, finding that the main pigment in six-week-old callus culture was pinselin. This suggests that pinselin may be formed from germichrysone, highlighting its role in plant secondary metabolism.

Antimicrobial and Cytotoxic Compounds in Fungi

In a study by (Nantiya Bunbamrung et al., 2018), compounds including pinselin were isolated from the fungus Curvularia sp. BCC52426. These compounds were evaluated for their antimicrobial activity and cytotoxicity, indicating pinselin's potential in pharmaceutical research.

Pinselin in Marine-Derived Fungus Penicillium oxalicum

A study by (Jie Bao et al., 2014) identified pinselin among other compounds isolated from the marine-derived fungus Penicillium oxalicum. These metabolites were evaluated for various biological activities, including cytotoxicity and antibacterial properties.

properties

CAS RN

476-53-9

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

methyl 2,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylate

InChI

InChI=1S/C16H12O6/c1-7-5-9(18)12-11(6-7)22-10-4-3-8(17)13(16(20)21-2)14(10)15(12)19/h3-6,17-18H,1-2H3

InChI Key

TWQNCGDOHUNFFU-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)C(=O)OC)O

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)C(=O)OC)O

Other CAS RN

476-53-9

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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